Methane, di-sec-butoxy-, also known as di-sec-butoxymethane or 1,1'-[methylenebis(oxy)]bisbutane, is an organic compound with the molecular formula and a CAS number of 2568-92-5. This compound is classified as an acetal, characterized by the presence of two alkoxy groups attached to the same carbon atom. Di-sec-butoxymethane is utilized in various industrial applications due to its unique chemical properties, including its role as a solvent and reagent in organic synthesis and its potential in biochemical studies and drug delivery systems .
Di-sec-butoxymethane can be synthesized through several methods, primarily involving the reaction of formaldehyde with 2-butanol. The general reaction scheme is represented as follows:
The structure features two sec-butoxy groups linked through a methylene bridge, contributing to its acetal characteristics .
Di-sec-butoxymethane undergoes various chemical reactions:
The mechanism of action for di-sec-butoxymethane primarily involves its ability to form stable acetal linkages, which can interact with various molecular targets such as enzymes and receptors. This characteristic is significant in biochemical applications where it may influence enzyme-substrate interactions and metabolic pathways .
Di-sec-butoxymethane has several scientific uses across various fields:
The industrial synthesis of Methane, di-sec-butoxy- (C₉H₂₀O₂, CAS 2568-92-5) employs an acid-catalyzed condensation reaction between formaldehyde and sec-butanol. This bimolecular nucleophilic substitution (Sₙ2) proceeds via a carbocation intermediate. Under acidic conditions, formaldehyde undergoes protonation to form a highly electrophilic hydroxymethyl carbocation. Sec-butanol attacks this species, yielding a hemiketal intermediate. Subsequent dehydration and second nucleophilic attack by another sec-butanol molecule generate the target ether. The reaction requires meticulous temperature control (50–80°C) to minimize dehydration of sec-butanol to butenes while achieving >85% conversion [2] [6].
Table 1: Optimal Reaction Parameters for Acid-Catalyzed Condensation
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 50–80°C | <80°C: Limits side reactions |
Molar ratio (ROH:HCHO) | 2.5:1 to 3.5:1 | Excess ROH drives equilibrium |
Catalyst concentration | 0.5–1.5 wt% (H₂SO₄) | Higher concentrations risk sulfonation |
Reaction time | 2–4 hours | Shorter times reduce oligomer formation |
Continuous-flow reactors outperform batch systems in industrial-scale production due to enhanced heat transfer and residence time control. Tubular reactor designs with static mixers enable rapid mass transfer, reducing localized hotspots that promote oligomerization. Pilot-scale data indicate a 30% increase in space-time yield compared to batch reactors, with selectivity >90% at 65°C. Key design features include:
Oligomeric byproducts (e.g., 2-(sec-butoxymethoxy)butane, C₁₃H₂₈O₃) form via electrophilic addition of di-sec-butoxymethane to sec-butoxymethyl carbocations. These higher molecular weight ethers constitute 5–15% of crude product and exhibit boiling points >250°C, complicating distillation. Mitigation strategies include:
Catalyst systems dictate reaction kinetics and byproduct profiles. Sulfuric acid (0.5–2.0 wt%) enables high initial rates but promotes sulfonation and equipment corrosion. Macroporous ion-exchange resins (e.g., Amberlyst™ 15) offer advantages:
Table 2: Catalyst Performance Comparison
Parameter | H₂SO₄ | Ion-Exchange Resin |
---|---|---|
Initial rate (mol/L·h) | 1.98 ± 0.15 | 1.42 ± 0.09 |
Di-sec-butoxy yield | 78 ± 3% | 85 ± 2% |
Oligomer content | 12 ± 2% | 6 ± 1% |
Reusability | Not reusable | >15 cycles (<5% activity loss) |
Corrosion | Severe (requires Hastelloy) | Negligible (glass-lined steel) |
Resin optimization focuses on crosslinking density (8–12% DVB) to balance swelling capacity and acid capacity (>4.8 meq/g). Thermal stabilization below 90°C prevents desulfonation [1] [7].
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